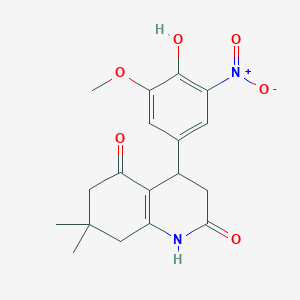

![molecular formula C17H24N4O4S2 B4628049 1-[(4-ethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4628049.png)

1-[(4-ethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Overview

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including the connection of different sulfonyl and aryl groups to the piperazine backbone. For instance, the development of adenosine A2B receptor antagonists from a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines showcases a method for attaching sulfonyl groups to piperazine, highlighting the compound's potential as a receptor antagonist (Borrmann et al., 2009). Similarly, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized, demonstrating the versatility of piperazine as a scaffold for developing compounds with potential antibacterial activities (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been elucidated through various techniques, including X-ray diffraction studies, which reveal the conformation and intermolecular interactions within these compounds. For instance, studies on novel piperazine derivatives like 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine show how computational density functional theory (DFT) calculations can complement physical characterization methods, shedding light on the electrophilic and nucleophilic sites of the molecules (Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine compounds are versatile in chemical reactions, serving as scaffolds for the synthesis of various bioactive molecules. For example, the synthesis of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles highlights the potential anti-inflammatory properties of piperazine derivatives, showing significant activity in comparative studies (Abdellatif et al., 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, play a crucial role in their application potential. While specific data on “1-[(4-ethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine” is not available, related compounds exhibit diverse physical properties based on their structural modifications, affecting their pharmacokinetic and pharmacodynamic profiles.

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity, stability, and interaction with biological targets, are influenced by the nature of the substituted groups. For instance, the design, synthesis, and evaluation of anticancer properties of carboxamides, sulfonamides, ureas, and thioureas derived from piperazine derivatives underscore the chemical versatility and potential therapeutic applications of these compounds (Kumar et al., 2016).

Scientific Research Applications

Anticancer Evaluation

Research on polyfunctional substituted 1,3-thiazoles, which are structurally related to the queried compound, has shown potential in anticancer applications. Specifically, compounds with a piperazine substituent demonstrated effective anticancer activity across various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. This highlights the potential utility of piperazine derivatives in developing anticancer therapies (Turov, 2020).

Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, closely related in structure to the compound , were developed as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, indicating their potential for therapeutic applications in diseases where the adenosine A2B receptor plays a critical role (Borrmann et al., 2009).

Antibacterial Activities

Research on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has demonstrated significant antibacterial activities. These compounds, by virtue of their structural features, could serve as leads for the development of new antibacterial agents (Wu Qi, 2014).

Crystal Structure Studies

Crystal structure studies and Hirshfeld surface analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provide insights into the molecular interactions and stability of such compounds. This information is valuable for the design and development of new drugs with improved efficacy and stability (Kumara et al., 2017).

Antimicrobial Activity

The synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety has been explored, with some compounds showing antimicrobial activity. This underscores the potential of such structures in the development of new antimicrobial agents (Ammar et al., 2004).

properties

IUPAC Name |

1-(4-ethylphenyl)sulfonyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4S2/c1-3-15-5-7-16(8-6-15)26(22,23)20-9-11-21(12-10-20)27(24,25)17-13-18-19(4-2)14-17/h5-8,13-14H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQPXHNOBFJGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-ethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4627975.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4627984.png)

![methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4627987.png)

![4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4627990.png)

![ethyl 4-(4-methoxybenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4627998.png)

![1-(2-chlorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4628028.png)

![1-(2-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4628032.png)

![2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4628034.png)

![1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4628043.png)

![ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628070.png)